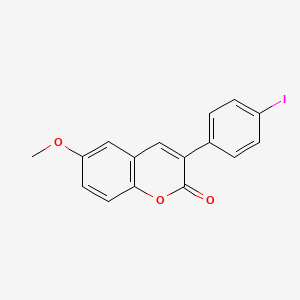

3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one is a derivative of the chromen-2-one family, which is characterized by a 2H-chromen-2-one core structure. This family of compounds is known for its diverse range of biological activities and has been the subject of various synthetic and structural studies. The presence of the iodophenyl and methoxy groups on the core structure can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves photochemical reactions or multicomponent condensation reactions. For instance, the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones can lead to the formation of angular pentacyclic compounds, demonstrating the potential for complex transformations under light irradiation . Another approach is the multicomponent condensation, as described for the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, which involves the interaction of starting materials in a specific solvent followed by the formation of the desired product in acidic media .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is often determined using X-ray crystallography. For example, the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic system with specific cell constants and space group . The arrangement of aromatic residues can lead to the formation of linear chains in the crystal structure, as observed in the p-p stacking interactions . Similarly, the structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene revealed that all atoms of the pyran ring are coplanar, which is a notable feature compared to other similar compounds .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions, including intramolecular coupling reactions. An example is the photoinduced intramolecular coupling of the acetylenic group with the carbonyl center in 3-(prop-2-ynyloxy)-2-(thiophen-3-yl)-4H-chromen-4-ones, which is a type of intramolecular Paternò–Büchi reaction . These reactions can lead to the formation of angular tricyclic compounds with high yields and are significant for the synthesis of complex organic scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives can be influenced by their molecular structure and substituents. The crystal structure, space group, and cell constants can affect the compound's solid-state properties, such as its stacking and intermolecular interactions . The sensitivity of these compounds to solvent polarity and hydrogen bonding with different solvents has been observed, which can impact their solubility and reactivity . Additionally, the acid dissociation constants of these compounds can be estimated using spectroscopic methods and titration experiments, providing insight into their acid-base behavior .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis and Catalysis

3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one has been explored in the field of organic synthesis. For example, it has been used in the synthesis of novel polystyrene-supported catalysts. These catalysts demonstrated efficacy in facilitating Michael addition reactions, which are crucial in synthesizing various pharmaceuticals, including Warfarin analogues (Alonzi et al., 2014).

Phototransformation and Photocatalysis

In photocatalysis, 3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one-related compounds have shown significant activity. Studies have demonstrated the phototransformation of certain chromenones under specific conditions, leading to the formation of complex molecular structures with potential applications in various fields (Khanna et al., 2015).

Biological Activities and Pharmaceutical Applications

Derivatives of 3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one have been researched for their biological activities. For instance, studies have shown antibacterial effects and synthesized new derivatives of 4-hydroxy-chromen-2-one, indicating the potential for developing novel antibiotics (Behrami & Dobroshi, 2019). Additionally, molecular docking studies have been conducted on similar compounds to explore their interactions with biological targets, such as interleukin-6 (Sert et al., 2018).

Applications in Material Science

In the field of material science, these compounds have been utilized in the development of fluorescent probes for detecting specific ions. For example, a study on a new fluorescent probe for Zn2+ demonstrated its potential in environmental protection and safety inspection applications (Hu et al., 2014).

Energy and Photovoltaic Applications

There is also significant interest in the use of 3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one derivatives in energy applications, particularly in dye-sensitized solar cells. Research has been conducted on the electronic and photovoltaic properties of chromen-2-one-based organic dyes, showing their potential in improving solar cell efficiency (Gad et al., 2020).

Mecanismo De Acción

Target of Action

For instance, PD150606, a compound with a similar structure, has been reported to interact with the Calpain small subunit 1 in humans .

Mode of Action

For example, naphthamide derivatives have been reported to exhibit inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes .

Biochemical Pathways

For instance, INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride), a tetrazolium salt, has been used as an indicator of respiratory activity in aquatic bacteria .

Pharmacokinetics

For instance, a study on a probe for targeted alpha therapy (TAT) using the RGD peptide with an albumin-binding moiety (ABM) showed that the pharmacokinetics of the probe could be modulated by administering an albumin-binding inhibitor .

Result of Action

For instance, N-(4-iodophenyl)-β-alanine derivatives have been reported to exhibit various biological activities, including antibacterial, antiviral, fungicidal, antihelminthic, anticancer, and anti-inflammatory effects .

Action Environment

For instance, a study on the inhibitory action of a newly synthesized compound on the corrosion of Aluminum 1005 in sulfuric acid showed that the compound’s action could be influenced by environmental factors .

Propiedades

IUPAC Name |

3-(4-iodophenyl)-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11IO3/c1-19-13-6-7-15-11(8-13)9-14(16(18)20-15)10-2-4-12(17)5-3-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYSLQYEZAXDJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360390 |

Source

|

| Record name | 3-(4-iodophenyl)-6-methoxychromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one | |

CAS RN |

419540-74-2 |

Source

|

| Record name | 3-(4-iodophenyl)-6-methoxychromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)

![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)